Verified Synthetic Utility as a Direct Precursor to Tyrosine Kinase Inhibitors
This compound is explicitly validated as a direct precursor in the synthesis of tyrosine kinase inhibitors like sunitinib [1]. Its synthetic route, involving acylation, cyclization, and reduction, is documented to yield the 1,3-dihydroindol-2-one scaffold required for further derivatization into active pharmaceutical ingredients. This stands in contrast to other oxindole intermediates like 5-fluoroindolin-2-one, which installs a different substitution pattern for a distinct class of final compounds [2].
| Evidence Dimension | Role in Synthetic Route |
|---|---|
| Target Compound Data | Validated intermediate for sunitinib analogs via 3-position functionalization |
| Comparator Or Baseline | 5-fluoroindolin-2-one: Key intermediate for sunitinib itself (5-fluoro substitution) [2] |
| Quantified Difference | N/A (Qualitative distinction in the final product's substitution pattern) |
| Conditions | Multi-step organic synthesis as described in literature [1] |
Why This Matters
Procuring this specific intermediate is mandatory for synthesizing 6-aryl-substituted kinase inhibitor candidates; substituting it with a 5-substituted oxindole will result in a different, unintended final compound.
- [1] Zhou F, Zheng C, Zhu J, Liu J, Zhou Y. Synthesis of Substituted 1,3-Dihydroindolin-2-ones. Chinese Journal of Pharmaceuticals. 2013; 44(7): 660-662. View Source
- [2] Semantic Scholar. Synthetic pathways to 5-fluoroindolin-2-one: key intermediate for sunitinib. 2024. View Source
